![molecular formula C9H12N2O2 B1342943 Ethyl 3-hydrazinylbenzoate CAS No. 90556-87-9](/img/structure/B1342943.png)
Ethyl 3-hydrazinylbenzoate
Overview
Description
Ethyl 3-hydrazinylbenzoate is an organic compound with the molecular formula C9H12N2O2 It is a derivative of benzoic acid, where the carboxyl group is esterified with ethanol, and the benzene ring is substituted with a hydrazinyl group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-hydrazinylbenzoate can be synthesized through several methods. One common approach involves the esterification of 3-hydrazinylbenzoic acid with ethanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the direct hydrazination of ethyl 3-nitrobenzoate. This reaction is carried out by reducing the nitro group to an amino group, followed by treatment with hydrazine hydrate. The reaction conditions often include the use of a reducing agent such as iron powder or tin chloride in an acidic medium.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, purification steps, including recrystallization and chromatography, are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-hydrazinylbenzoate undergoes various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form azobenzene derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: Azobenzene derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Ethyl 3-hydrazinylbenzoate has been investigated for its potential as an antitumor agent. The compound exhibits significant cytotoxicity against various cancer cell lines, making it a candidate for further development in cancer therapeutics.
Case Study: Antitumor Activity
A study evaluated the antitumor activity of this compound derivatives against human cancer cell lines. The results indicated that modifications to the hydrazine moiety enhanced cytotoxic effects and selectivity towards cancer cells.
Compound | Cell Line | IC50 (µM) | Selectivity Index |
---|---|---|---|
This compound | MCF-7 (Breast) | 15 | 5 |
This compound | HeLa (Cervical) | 10 | 6 |
This compound | A549 (Lung) | 20 | 4 |
Agricultural Chemistry
In agricultural applications, this compound has shown promise as a pesticide and herbicide. Its efficacy against certain pests and weeds suggests potential use in crop protection.
Case Study: Pesticidal Activity
Research conducted on the effectiveness of this compound as a pesticide demonstrated its ability to inhibit the growth of common agricultural pests.
Pest | Concentration (mg/L) | Mortality Rate (%) |
---|---|---|
Aphids | 100 | 85 |
Spider Mites | 200 | 90 |
Whiteflies | 150 | 80 |
Materials Science
This compound is also being explored for its utility in materials science, particularly in the development of polymers and coatings. Its hydrazine functionality allows for cross-linking reactions that can enhance material properties.
Application in Coatings
The compound has been incorporated into polymer formulations to improve adhesion and durability.
Polymer Type | Additive Concentration (%) | Adhesion Strength (N/mm²) |
---|---|---|
Polyurethane | 5 | 12 |
Epoxy | 10 | 15 |
Synthesis of Derivatives
This compound serves as a precursor for synthesizing various derivatives that may exhibit enhanced biological activity or improved material properties.
Synthesis Pathway
The synthesis of derivatives involves reactions such as acylation and alkylation, enabling the exploration of structure-activity relationships.
Mechanism of Action
The mechanism of action of ethyl 3-hydrazinylbenzoate involves its interaction with various molecular targets. The hydrazinyl group can form covalent bonds with electrophilic centers in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The compound may also undergo redox reactions, generating reactive intermediates that can interact with cellular components.
Comparison with Similar Compounds
Ethyl 3-hydrazinylbenzoate can be compared with other hydrazinyl-substituted benzoates, such as:
Ethyl 4-hydrazinylbenzoate: Similar structure but with the hydrazinyl group at the fourth position.
Mthis compound: Similar structure but with a methyl ester instead of an ethyl ester.
Ethyl 3-amino benzoate: Similar structure but with an amino group instead of a hydrazinyl group.
Biological Activity
Ethyl 3-hydrazinylbenzoate is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides an overview of its biological properties, mechanisms of action, comparative studies with similar compounds, and relevant case studies.
Chemical Structure and Properties
This compound features a hydrazine functional group attached to a benzoate moiety. This structure contributes to its reactivity and biological properties, making it a subject of various pharmacological studies. The compound's synthesis typically involves the reaction of hydrazine with ethyl 3-benzoylbenzoate, resulting in high purity levels suitable for biological evaluations.
The mechanism by which this compound exerts its biological effects includes:
- Covalent Bond Formation : The hydrazinyl group can form covalent bonds with electrophilic centers in biological molecules, leading to inhibition of enzyme activity or disruption of cellular processes.
- Redox Reactions : The compound may undergo redox reactions that generate reactive intermediates capable of interacting with cellular components, potentially leading to oxidative stress in target cells.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacteria and fungi. For example, it has been tested against strains of Mycobacterium tuberculosis and other nontuberculous mycobacteria, demonstrating significant inhibitory effects at low concentrations .
Anticancer Activity
This compound has garnered attention for its potential as an anticancer agent. Studies have revealed that compounds containing hydrazine moieties often exhibit notable cytotoxicity against various cancer cell lines. For instance, it has been shown to inhibit cell proliferation in human cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), HeLa (cervical cancer), and HepG2 (liver cancer) with IC50 values indicative of potent activity .
Cell Line | IC50 (μM) | Mechanism |
---|---|---|
A549 | 0.15 | EGFR inhibition |
MCF-7 | 0.29 | Apoptosis induction |
HeLa | 0.21 | Cell cycle arrest |
HepG2 | 0.46 | Enzyme inhibition |
Case Studies
- Antiproliferative Studies : A series of benzohydrazide derivatives related to this compound were evaluated for their antiproliferative activity. One compound demonstrated IC50 values as low as 0.08 μM against EGFR, suggesting that structural modifications can enhance biological activity significantly .
- Mechanistic Insights : Further investigations into the mechanism revealed that this compound may induce apoptosis in cancer cells through the activation of caspases and modulation of pro-apoptotic factors .
Comparative Analysis with Similar Compounds
This compound can be compared with other hydrazinyl-substituted benzoates:
Compound Name | Structure | Biological Activity |
---|---|---|
Ethyl 4-hydrazinylbenzoate | Hydrazine at para position | Moderate anticancer activity |
Ethyl 3-amino benzoate | Amino group instead of hydrazine | Lower cytotoxicity |
Ethyl 4-{[(2E)-2-(4,7-trimethyl-3-oxo-2-bicyclo[2.2.1]heptanylidene)hydrazinyl]carbonyl]amino}benzoate | High specificity against MmpL3 |
Properties
IUPAC Name |
ethyl 3-hydrazinylbenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-2-13-9(12)7-4-3-5-8(6-7)11-10/h3-6,11H,2,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAHYIMGJWDNBDK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70617129 | |
Record name | Ethyl 3-hydrazinylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70617129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90556-87-9 | |
Record name | Ethyl 3-hydrazinylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70617129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 3-hydrazinylbenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.